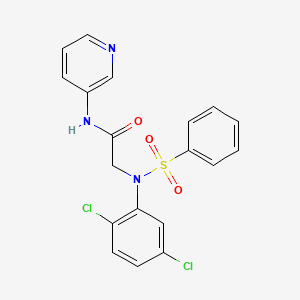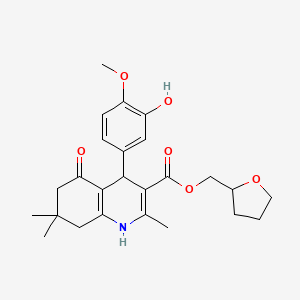
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate, also known as DBBCC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DBBCC is a heterocyclic compound that contains a benzoxathiol ring and a cyclohexylcarbamate group. In
Wirkmechanismus
The mechanism of action of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate varies depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication by targeting viral proteins (Chen et al., 2018; Yang et al., 2019).
Biochemical and Physiological Effects
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have various biochemical and physiological effects depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation, and improve cognitive function (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication and reduce viral load (Chen et al., 2018; Yang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its potential as a multi-target agent due to its ability to modulate multiple pathways. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its limited solubility in water, which can make it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its chemical properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Conclusion
In conclusion, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is a synthetic compound that has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action varies depending on the application, and it has been shown to have various biochemical and physiological effects. While it has some limitations, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has several advantages and offers promising avenues for future research.
Synthesemethoden
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate can be synthesized by reacting 2-aminothiophenol with 1,3-dibromopropane in the presence of a base to form 2-(2-bromoethylthio)aniline. This intermediate is then reacted with cyclohexyl isocyanate and triethylamine to form 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate (Deng et al., 2017).
Wissenschaftliche Forschungsanwendungen
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have antiviral activity against hepatitis B virus and dengue virus (Chen et al., 2018; Yang et al., 2019).
Eigenschaften
IUPAC Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO4S/c15-8-6-9-12(22-14(19)20-9)10(16)11(8)21-13(18)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJWCVNIASYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2Br)SC(=O)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)



![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)